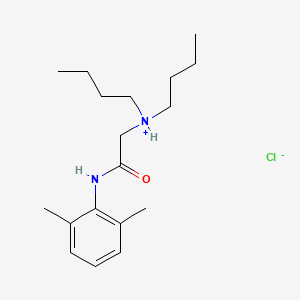
2',6'-Acetoxylidide, 2-(dibutylamino)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of acetanilide and is often used as a local anesthetic and antiarrhythmic agent. This compound is known for its ability to block sodium channels, which makes it effective in numbing sensations and treating certain cardiac conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride typically involves the acylation of 2,6-dimethylaniline with acetic anhydride to form 2’,6’-acetoxylidide. This intermediate is then reacted with dibutylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving ion channel blockers and neurotransmission.
Medicine: Widely used as a local anesthetic and antiarrhythmic agent. It is also studied for its potential in treating chronic pain and other neurological conditions.
Industry: Utilized in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The primary mechanism of action of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride involves the blockade of sodium channels in neuronal and cardiac tissues. By inhibiting sodium influx, it prevents the initiation and propagation of action potentials, leading to a numbing effect in local tissues and stabilization of cardiac membranes. This action is particularly useful in preventing arrhythmias and providing local anesthesia.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Procaine: Has a shorter duration of action and is less potent.
Uniqueness
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride stands out due to its balanced profile of potency and duration of action. It provides effective anesthesia and antiarrhythmic effects without the prolonged duration seen in compounds like bupivacaine, making it suitable for various medical applications.
Propiedades
Número CAS |
77966-79-1 |
|---|---|
Fórmula molecular |
C18H31ClN2O |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
dibutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-5-7-12-20(13-8-6-2)14-17(21)19-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3,(H,19,21);1H |
Clave InChI |
VLKNNFBSUVGFTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


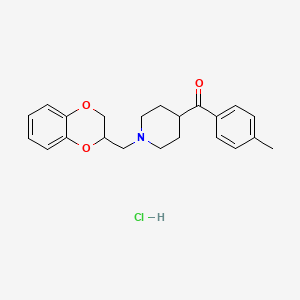
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
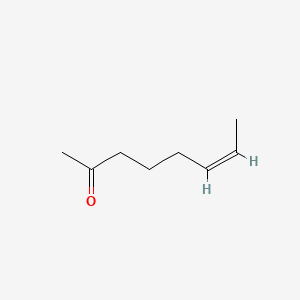



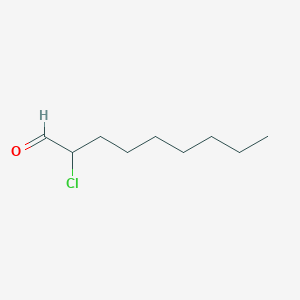


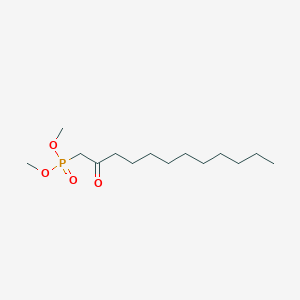
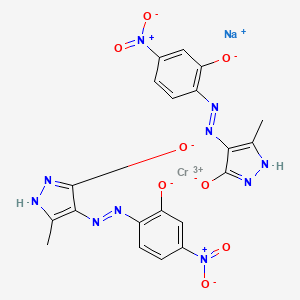
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
